molecular formula C8H10BrNO B2789225 3-Bromo-5-propan-2-yl-1H-pyridin-2-one CAS No. 2503204-36-0

3-Bromo-5-propan-2-yl-1H-pyridin-2-one

Cat. No.: B2789225
CAS No.: 2503204-36-0
M. Wt: 216.078
InChI Key: JPYCZTKVYQNZMU-UHFFFAOYSA-N
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Description

3-Bromo-5-propan-2-yl-1H-pyridin-2-one is an organic compound that belongs to the pyridinone family. This compound is characterized by the presence of a bromine atom at the third position, a propan-2-yl group at the fifth position, and a pyridinone ring. It is a white solid that is soluble in organic solvents such as chloroform, dimethyl sulfoxide, and ethanol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-propan-2-yl-1H-pyridin-2-one typically involves the bromination of a pyridinone precursor. One common method is the reaction of 2-aminopyridine with α-bromoketones under different reaction conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions . Another method involves the use of ethyl acetate in a one-pot tandem cyclization/bromination reaction with TBHP, which promotes the cyclization to form imidazopyridines .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using similar synthetic routes as described above. The choice of solvents and reagents can vary depending on the desired yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-propan-2-yl-1H-pyridin-2-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used.

    Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridinones, while cyclization reactions can produce imidazopyridines or other heterocyclic compounds .

Scientific Research Applications

3-Bromo-5-propan-2-yl-1H-pyridin-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-5-propan-2-yl-1H-pyridin-2-one involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the pyridinone ring play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-propan-2-yl-1H-pyridin-2-one is unique due to the presence of the propan-2-yl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and properties.

Properties

IUPAC Name

3-bromo-5-propan-2-yl-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-5(2)6-3-7(9)8(11)10-4-6/h3-5H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPYCZTKVYQNZMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CNC(=O)C(=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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